molecular formula C12H10N4 B8426757 4-(Methyl(pyridin-3-yl)amino)picolinonitrile

4-(Methyl(pyridin-3-yl)amino)picolinonitrile

Cat. No. B8426757
M. Wt: 210.23 g/mol
InChI Key: IZBPTNQHYDZGCL-UHFFFAOYSA-N
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Patent
US08598345B2

Procedure details

Compound 11 (0.473 g, 2.25 mmol, 1.00 eq) was dissolved in ethanol (10 mL) and 1N NaOH (5 mL) was added. The mixture was refluxed for 18 h and after cooling the reaction was neutralized with 1N HCl (5 mL) and the reaction was concentrated in vacuo. The crude reaction was dissolved in 10% MeOH/CH2Cl2 and the undissolved salt was filtered off and the solvents were removed in vacuo to afford 0.461 g (89%) of the title compound as a tan solid: 1H NMR (400 MHz, CDCl3) δ8.65-8.61 (m, 2H), 8.12 (d, J=6.7 Hz, 1H), 7.88 (ddd, J=8.1, 2.5, 1.6 Hz, 1H), 7.60 (dd, J=8.2, 4.8 Hz 1H), 7.4 (d, J=2.9 Hz, 1H), 6.88 (dd, J=6.7, 2.9 Hz, 1H), 3.46 (s, 3H); [M+1]+: 230.2.
Quantity
0.473 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1)[C:3]1[CH:8]=[CH:7][N:6]=C(C#N)[CH:4]=1.[OH-:17].[Na+].Cl.[CH2:20]([OH:22])[CH3:21]>CO.C(Cl)Cl>[CH3:1][N:2]([C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1)[C:3]1[CH:8]=[CH:7][N:6]=[C:21]([C:20]([OH:17])=[O:22])[CH:4]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0.473 g
Type
reactant
Smiles
CN(C1=CC(=NC=C1)C#N)C=1C=NC=CC1
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Four
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude reaction
FILTRATION
Type
FILTRATION
Details
the undissolved salt was filtered off
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC(=NC=C1)C(=O)O)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.461 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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